molecular formula C7H9BrF2O2 B6617093 ethyl 2-bromo-2-(2,2-difluorocyclopropyl)acetate CAS No. 1393569-59-9

ethyl 2-bromo-2-(2,2-difluorocyclopropyl)acetate

Cat. No. B6617093
CAS RN: 1393569-59-9
M. Wt: 243.05 g/mol
InChI Key: AGTQZPPQNHMMIN-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(2,2-difluorocyclopropyl)acetate (EBCPA) is a chemical compound that belongs to the class of organic compounds known as bromoacetates. It is a colorless, volatile liquid with a sweet, pungent odor. It is commonly used as a reagent in organic synthesis, as a catalyst for a variety of reactions, and as a solvent for a number of organic compounds. It has also been used in the manufacture of pharmaceuticals, pesticides, and other chemicals.

Scientific Research Applications

Ethyl 2-bromo-2-(2,2-difluorocyclopropyl)acetate has been used in a variety of scientific research applications, including the synthesis of a variety of organic compounds, the preparation of polymers and other materials, and the synthesis of pharmaceuticals and other chemicals. It has also been used in the synthesis of a variety of heterocyclic compounds and in the study of the mechanisms of organic reactions.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(2,2-difluorocyclopropyl)acetate is not fully understood. It is believed to act as a proton transfer agent, forming a bromonium ion with the substrate molecule, which then undergoes a rearrangement reaction. The rearrangement reaction is believed to be responsible for the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a number of biological effects, including the inhibition of certain enzymes, the activation of certain enzymes, and the induction of certain metabolic pathways.

Advantages and Limitations for Lab Experiments

Ethyl 2-bromo-2-(2,2-difluorocyclopropyl)acetate has a number of advantages and limitations when used in laboratory experiments. On the plus side, it is relatively inexpensive, easy to obtain, and has a wide range of uses. On the negative side, it is volatile, and can be toxic if inhaled or ingested.

Future Directions

The future of ethyl 2-bromo-2-(2,2-difluorocyclopropyl)acetate is promising. It has been used in a variety of research applications and has shown potential for further development. Possible future directions for this compound include the development of new synthetic methods, the development of new catalysts, and the exploration of new biological applications. Additionally, further research into the mechanism of action of this compound could lead to new and improved synthetic methods and catalysts.

Synthesis Methods

Ethyl 2-bromo-2-(2,2-difluorocyclopropyl)acetate can be synthesized by a variety of methods, including the reaction of 2-bromo-2-fluorocyclopropane with ethyl bromoacetate, the reaction of 2-bromo-2-fluorocyclopropane with ethyl chloroacetate, and the reaction of ethyl bromoacetate with 2-chloro-2-fluorocyclopropane.

properties

IUPAC Name

ethyl 2-bromo-2-(2,2-difluorocyclopropyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2O2/c1-2-12-6(11)5(8)4-3-7(4,9)10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTQZPPQNHMMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CC1(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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